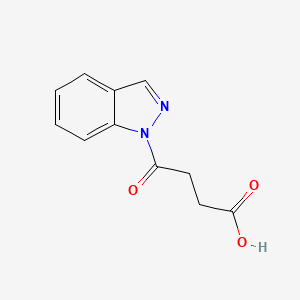![molecular formula C15H15N3O3 B7830660 methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate](/img/structure/B7830660.png)
methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate is a novel organic compound featuring a pyrazolo[1,5-a]pyrimidine core. Compounds of this nature are often explored for their biological activity, particularly in the fields of medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate typically involves a multi-step process:
Formation of the pyrazolo[1,5-a]pyrimidine core: : This step involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions.
Attachment of the methyl benzoate moiety: : The resultant intermediate is then subjected to esterification with methyl benzoate under conditions such as catalytic acid or base.
Industrial Production Methods
On an industrial scale, the process needs to be optimized for yield and purity. Large-scale reactors with precise temperature and pH control, as well as the use of high-purity starting materials, are crucial. The key challenge is maintaining reaction conditions to avoid side products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to yield various oxidized derivatives.
Reduction: : Reduction reactions can target the keto group in the pyrazolo[1,5-a]pyrimidine ring.
Substitution: : The ester group and other functional sites can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO₄ or CrO₃ in acidic or basic media.
Reduction: : Use of reagents like NaBH₄ or LiAlH₄.
Substitution: : Halogenating agents and bases such as NaOH or K₂CO₃.
Major Products
Oxidation: : Various carboxylated and hydroxylated products.
Reduction: : Reduced derivatives of the pyrazolo[1,5-a]pyrimidine ring.
Substitution: : Substituted esters and amides.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s unique structure makes it a subject of interest in synthetic chemistry for the development of new materials and catalysts.
Biology
Medicine
In medicinal chemistry, this compound can serve as a lead compound in the development of new drugs targeting specific proteins or pathways associated with diseases such as cancer or neurological disorders.
Industry
Mecanismo De Acción
Molecular Targets and Pathways
Methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate is believed to interact with various biomolecular targets, including enzymes and receptors. Its exact mechanism of action would depend on its specific target, involving either inhibition or activation of these molecular entities, potentially altering signaling pathways.
Comparación Con Compuestos Similares
Unique Features
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound's methyl benzoate moiety might confer unique solubility or binding properties, making it more effective in certain applications.
Similar Compounds
Methyl 4-(2-oxo-2H-chromen-3-yl)benzoate
Ethyl 4-(4,5-dihydro-1H-pyrazol-3-yl)benzoate
Each of these compounds shares structural similarities but differs in specific functional groups or overall architecture, which can lead to different chemical properties and applications.
Hopefully this deep dive into methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]benzoate has intrigued you even more! Feel free to ask anything else you might want to know!
Propiedades
IUPAC Name |
methyl 4-[(5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12-4-2-11(3-5-12)10-17-13-6-8-16-18(13)9-7-14(17)19/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPBGGCJNZIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)CCN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(2-oxo-2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830578.png)
![ethyl 4-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoate](/img/structure/B7830579.png)
![methyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830589.png)

![methyl 3-oxo-3-({1-[2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]ethyl}amino)propanoate](/img/structure/B7830624.png)

![(6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetic acid](/img/structure/B7830648.png)

![methyl 4-[(5,8-dioxotetrahydro[1,3]thiazolo[3,4-a]pyrazin-7(1H)-yl)methyl]benzoate](/img/structure/B7830657.png)
![ethyl 2-(6-oxo-8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-5-yl)acetate](/img/structure/B7830665.png)

![1-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B7830670.png)
![1-[(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7830675.png)
![2-(9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid](/img/structure/B7830678.png)
